molecular formula C29H46O7 B107761 Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CAS No. 3749-87-9

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate

Cat. No. B107761
CAS RN: 3749-87-9
M. Wt: 506.7 g/mol
InChI Key: VKXXPYARELKQOY-CXFLVZIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate, also known as methyl CDCA, is a synthetic bile acid derivative that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

Methyl CDCA exerts its therapeutic effects through various mechanisms. In liver diseases, it has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to regulate glucose and lipid metabolism by activating various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to induce cancer cell death by activating apoptosis and autophagy pathways.
Biochemical and Physiological Effects:
Methyl CDCA has been shown to have various biochemical and physiological effects, including regulation of bile acid metabolism, improvement of liver function, regulation of glucose and lipid metabolism, and anti-tumor effects. These effects are mediated through activation of various signaling pathways, including FXR, AMPK, and apoptosis and autophagy pathways.

Advantages And Limitations For Lab Experiments

Methyl CDCA has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has some limitations, including its high cost, potential toxicity, and limited availability of animal models for studying its effects.

Future Directions

There are several future directions for research on Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA, including further investigation of its therapeutic potential in liver diseases, metabolic disorders, and cancer, as well as the development of novel analogs with improved pharmacological properties. Additionally, more studies are needed to elucidate the mechanisms of action of Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA and to identify potential biomarkers for monitoring its therapeutic effects.

Synthesis Methods

Methyl CDCA is synthesized through a multi-step process, starting with the reaction of cholic acid with acetic anhydride to form cholic acid acetate. The resulting product is then oxidized to form 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholanic acid. The final step involves Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oateation of the hydroxyl group at position 24 to yield Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA.

Scientific Research Applications

Methyl CDCA has been studied for its potential therapeutic properties in various diseases, including liver diseases, metabolic disorders, and cancer. In liver diseases, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been investigated for its ability to regulate glucose and lipid metabolism. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been studied for its anti-tumor effects, including inhibition of cancer cell growth and induction of cancer cell death.

properties

CAS RN

3749-87-9

Product Name

Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate

Molecular Formula

C29H46O7

Molecular Weight

506.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1

InChI Key

VKXXPYARELKQOY-CXFLVZIOSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Other CAS RN

3749-87-9

synonyms

(3α,​5β,​7α,​12α)​-3,​7-​Bis(acetyloxy)​-​12-​hydroxy-​cholan-​24-​oic Acid Methyl Ester;  Cholic Acid Methyl Ester 3,7-Diacetate;  3α,7α-Diacetoxy-12α-hydroxy-5β-cholan-24-oic Acid Methyl Ester

Origin of Product

United States

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